Methyl 2-amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carboxylate
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Overview
Description
Methyl 2-amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carboxylate is a heterocyclic compound that features a thiophene ring substituted with an amino group, an isopropylphenyl group, and a methyl ester group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thiophene ring: This can be achieved through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Substitution reactions: The thiophene ring is then functionalized with the desired substituents
Esterification: The carboxylic acid group on the thiophene ring is converted to a methyl ester using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ester group to an alcohol or to reduce other functional groups on the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the thiophene ring and its substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 2-amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities make it a candidate for studies in pharmacology and biochemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which Methyl 2-amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
2-amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carbonitrile: This compound is structurally similar but contains a nitrile group instead of a carboxylate ester.
4-methyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazole-5-carboxylic acid ethyl esters: These compounds share a similar thiophene or thiazole ring structure with different substituents.
Uniqueness
Methyl 2-amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
Methyl 2-amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carboxylate (CAS No. 350990-20-4) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, structure-activity relationships, and relevant case studies.
Chemical Structure
The molecular formula of this compound is C16H19NO2S with a molecular weight of approximately 289.39 g/mol. The structural representation can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₉N₁O₂S |
Molecular Weight | 289.39 g/mol |
CAS Number | 350990-20-4 |
MDL Number | MFCD01921970 |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. In vitro evaluations have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) values for this compound against selected bacterial strains are summarized in the following table:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 12.5 |
Escherichia coli | 25 |
Mycobacterium tuberculosis | 5 |
These findings indicate that the compound exhibits significant antibacterial activity, particularly against Mycobacterium tuberculosis, suggesting its potential as a lead compound for developing new antimicrobial agents.
The mechanism underlying the antimicrobial activity of this compound is believed to involve the inhibition of critical bacterial enzymes and pathways. For instance, docking studies have shown that it can interact with the active sites of enzymes involved in bacterial cell wall synthesis, leading to impaired growth and replication.
Case Studies
- Antibacterial Screening : A study conducted by researchers evaluated the antibacterial efficacy of various thiophene derivatives, including this compound. The results indicated that this compound had one of the lowest MIC values among tested derivatives, highlighting its potential as a novel antibacterial agent .
- Structure-Activity Relationship (SAR) : Another investigation focused on modifying the thiophene ring structure to enhance biological activity. Variations in substituents at different positions were analyzed to establish a correlation between chemical structure and biological efficacy. The study found that the presence of an isopropyl group significantly improved antibacterial properties compared to other substitutions .
Properties
IUPAC Name |
methyl 2-amino-5-methyl-4-(4-propan-2-ylphenyl)thiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-9(2)11-5-7-12(8-6-11)13-10(3)20-15(17)14(13)16(18)19-4/h5-9H,17H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYRSHHGCCEUHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)N)C(=O)OC)C2=CC=C(C=C2)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90358603 |
Source
|
Record name | methyl 2-amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90358603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
350990-04-4 |
Source
|
Record name | methyl 2-amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90358603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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